molecular formula C12H16O6S B13122254 Methyl2-(2-(tosyloxy)ethoxy)acetate

Methyl2-(2-(tosyloxy)ethoxy)acetate

Cat. No.: B13122254
M. Wt: 288.32 g/mol
InChI Key: SMRNKWCPFVJJFT-UHFFFAOYSA-N
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Description

Methyl 2-(2-(tosyloxy)ethoxy)acetate is an organic compound with the molecular formula C16H24O8S. It is a derivative of acetic acid and is characterized by the presence of a tosyloxy group attached to an ethoxy chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(tosyloxy)ethoxy)acetate typically involves the reaction of methyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate with appropriate reagents under controlled conditions. One common method involves the use of p-toluenesulfonyl chloride (TsCl) and sodium tert-butoxide (NaOt-Bu) in a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of methyl 2-(2-(tosyloxy)ethoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(tosyloxy)ethoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters, ethers, or amides, while reduction reactions can produce alcohols .

Scientific Research Applications

Methyl 2-(2-(tosyloxy)ethoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-(tosyloxy)ethoxy)acetate involves its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(tosyloxy)ethoxy)acetate is unique due to its specific reactivity and the presence of the tosyloxy group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .

Properties

Molecular Formula

C12H16O6S

Molecular Weight

288.32 g/mol

IUPAC Name

methyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate

InChI

InChI=1S/C12H16O6S/c1-10-3-5-11(6-4-10)19(14,15)18-8-7-17-9-12(13)16-2/h3-6H,7-9H2,1-2H3

InChI Key

SMRNKWCPFVJJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC

Origin of Product

United States

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